7-(Chloromethyl)-1H-indazole
Description
Historical Context and Evolution of Indazole Research
The study of indazole chemistry dates back to the 19th century, with Emil Fischer first defining the structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.netjmchemsci.com Early research focused on understanding the fundamental properties and reactivity of the indazole nucleus. researchgate.net Over the years, particularly from the 1920s onwards, extensive studies have been conducted to explore its tautomerism and aromaticity. researchgate.net The 1H-indazole tautomer is generally more stable than the 2H-indazole form. jmchemsci.comnih.gov The development of new synthetic methodologies, including catalyst-based and green chemistry approaches, has significantly advanced the field, allowing for the creation of a wide array of indazole derivatives. benthamdirect.com This has been instrumental in expanding the applications of indazoles in various scientific domains.
Role of Indazole Scaffold in Contemporary Organic and Medicinal Chemistry Research
The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands that interact with multiple biological targets. samipubco.com This has led to its incorporation into a wide range of biologically active compounds. nih.govresearchgate.net Indazole derivatives have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. nih.govresearchgate.netresearchgate.net The structural versatility and synthetic accessibility of the indazole core allow medicinal chemists to fine-tune the properties of these compounds to optimize their therapeutic efficacy and safety profiles. samipubco.com Its presence in several FDA-approved drugs, such as the antiemetic Granisetron and the anticancer drug Axitinib, underscores its importance in modern drug discovery. pnrjournal.com
Specific Research Focus on 7-(Chloromethyl)-1H-Indazole as a Key Synthetic Intermediate
This compound is a derivative of indazole that features a reactive chloromethyl group at the 7-position of the indazole ring. calpaclab.com This functional group makes the compound a highly valuable building block in organic synthesis. The chloromethyl group can readily participate in various chemical transformations, such as nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. This reactivity is pivotal in the synthesis of complex target molecules with potential therapeutic applications. For instance, it serves as an intermediate in the creation of compounds investigated for their potential in treating a range of diseases. chemimpex.com
Overview of Research Areas in Indazole Chemistry
The field of indazole chemistry is broad and encompasses several key areas of research:
Pharmaceutical Development: A primary focus is the design and synthesis of novel indazole-based compounds as therapeutic agents. This includes the development of anticancer, anti-inflammatory, and antimicrobial drugs. researchgate.netchemimpex.com
Agrochemical Chemistry: Indazole derivatives are utilized in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields. chemimpex.com
Materials Science: The unique properties of indazoles are being explored for the creation of advanced materials, including polymers and coatings with enhanced durability. chemimpex.com
Biochemical Research: These compounds are employed as tools to study biological processes, such as enzyme inhibition, which aids in understanding metabolic pathways and developing targeted therapies. chemimpex.com
Synthetic Methodology: A significant area of research involves the development of new and efficient methods for the synthesis and functionalization of the indazole scaffold. benthamdirect.comsioc-journal.cn
Chemical Properties and Synthesis of this compound
Below is a data table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C8H7ClN2 |
| Molecular Weight | 166.61 g/mol |
| CAS Number | 944904-24-9 |
| Purity | ≥97% |
| Appearance | Not specified |
Data sourced from calpaclab.com
The synthesis of this compound and other chloromethylated heterocyclic compounds often involves chloromethylation reactions using reagents like formaldehyde (B43269) and hydrochloric acid or chloromethyl methyl ether. google.com These methods introduce the reactive chloromethyl group onto the heterocyclic core.
Applications in Synthetic Chemistry
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The presence of the chloromethyl group allows for a variety of subsequent chemical modifications.
Nucleophilic Substitution Reactions
The chlorine atom in the chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This is a fundamental strategy for elaborating the core structure and synthesizing a library of derivatives for further investigation.
Structure
3D Structure
Properties
IUPAC Name |
7-(chloromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQECYNXETDUMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 7 Chloromethyl 1h Indazole
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety
The most prominent feature of 7-(Chloromethyl)-1H-indazole's reactivity is the susceptibility of the chloromethyl group to nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is analogous to that of other benzylic halides.
Common nucleophiles that can react with the chloromethyl group include amines, alcohols, and thiols, leading to the formation of aminomethyl, alkoxymethyl, and thiomethyl derivatives, respectively. For instance, reaction with amines or alcohols can furnish a range of substituted indazole derivatives. evitachem.com These reactions are fundamental in the construction of more complex molecules from the this compound scaffold.
The general scheme for this reaction can be represented as: 1H-Indazole-7-CH₂Cl + Nu⁻ → 1H-Indazole-7-CH₂Nu + Cl⁻ Where Nu⁻ represents a nucleophile.
Electrophilic Aromatic Substitution Reactions on the Indazole Ring System
The indazole ring is an aromatic system and, as such, can undergo electrophilic aromatic substitution (EAS) reactions. chemicalbook.com The π-electron system of the fused benzene (B151609) and pyrazole (B372694) rings is available to attack electrophiles. dalalinstitute.com The position of substitution on the indazole ring is directed by the existing substituents. The chloromethyl group at the 7-position will influence the regioselectivity of these reactions.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. ambeed.comlibretexts.org The rate of these reactions is influenced by the electron-donating or electron-withdrawing nature of the substituents already present on the ring. masterorganicchemistry.com For example, groups that donate electron density to the ring tend to accelerate the reaction. masterorganicchemistry.com
The introduction of functional groups onto the indazole ring through EAS significantly expands the molecular diversity that can be achieved from this compound.
Tautomerism and Isomerization Studies of Indazole Derivatives
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net This phenomenon, known as annular tautomerism, is a key aspect of indazole chemistry. researchgate.net
1H-Indazole vs. 2H-Indazole Tautomeric Equilibrium
In the absence of substitution at the nitrogen atoms, an equilibrium exists between the 1H- and 2H-tautomers. The 1H-indazole tautomer, with a benzenoid structure, is generally the more thermodynamically stable and predominant form compared to the 2H-indazole, which has a quinoid structure. researchgate.netresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. unifr.ch
Influence of Substituents on Tautomeric Preferences
Substituents on the indazole ring can significantly influence the tautomeric equilibrium. The electronic and steric properties of a substituent can favor one tautomer over the other. For instance, the ratio of 1- to 2-alkylation in unsubstituted indazole is approximately 1:1, whereas in 7-nitro-1H-indazole, the ratio shifts to 29:70, favoring the 2H-tautomer. thieme-connect.de This highlights the directing effect of substituents on the regioselectivity of reactions involving the nitrogen atoms of the pyrazole ring. Spectroscopic techniques like NMR are crucial for identifying and quantifying the different tautomers present in a sample.
Advanced Functionalization Strategies (e.g., C-H functionalization)
Modern synthetic methodologies, such as C-H functionalization, have emerged as powerful tools for the direct modification of the indazole core. These strategies allow for the introduction of various functional groups at specific C-H bonds, often with high regioselectivity, and are considered efficient and step-economical. researchgate.net
Transition-metal catalysis is a common approach for the C-H functionalization of indazoles. nih.govmdpi.com For example, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes has been used to synthesize N-aryl-2H-indazoles. nih.gov Palladium-catalyzed cross-coupling reactions are also widely employed for the functionalization of indazoles, particularly at the C3 position. researchgate.netchim.it These advanced methods provide access to a wide array of complex indazole derivatives that would be challenging to prepare using traditional synthetic routes.
Reactions with Specific Reagents (e.g., Formaldehyde (B43269), Hydrazine)
The reactivity of indazoles with specific reagents like formaldehyde and hydrazine (B178648) has been studied, leading to the formation of various derivatives.
Formaldehyde: The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been investigated. acs.orgresearchgate.net This reaction can lead to the formation of N-hydroxymethyl derivatives. For example, indazole itself and its 4-, 5-, and 6-nitro derivatives react with formaldehyde to yield (1H-indazol-1-yl)methanol derivatives. acs.org However, it was reported that 7-nitro-1H-indazole does not react under similar conditions, suggesting a strong influence of the substituent at the 7-position on the reactivity of the N-H bond. acs.org
Hydrazine: Hydrazine is a key reagent in several synthetic routes to indazoles. For instance, the cyclization of 2-fluorobenzonitriles with hydrazine can produce 1H-indazol-3-amines. thieme-connect.de Similarly, the reaction of 2-acyl-haloarenes with hydrazine can yield 3-substituted 1H-indazoles. thieme-connect.de While these are methods for synthesizing the indazole ring itself, they underscore the importance of hydrazine in indazole chemistry. The reaction of a pre-formed indazole like this compound with hydrazine would likely involve the nucleophilic substitution at the chloromethyl group, as discussed in section 3.1.
Computational and Theoretical Chemistry Studies of 7 Chloromethyl 1h Indazole and Indazole Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties and reactivity of molecules. nih.gov By calculating the electron density, DFT can elucidate various physicochemical characteristics of indazole derivatives, providing a theoretical foundation for their behavior. nih.govdergipark.org.tr Studies often employ methods like B3LYP with basis sets such as 6-311+G or 6-31G(d,p) to optimize molecular structures and predict electronic parameters. nih.govderpharmachemica.com
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govdergipark.org.tr Molecules with high HOMO energy values are considered good electron donors, whereas those with low LUMO energy values are effective electron acceptors. nih.gov
In studies of various indazole derivatives, these FMOs are typically distributed across the entire molecular structure. nih.gov Analysis of the electron population and orbital energies helps in understanding the charge distribution and the regions most likely to be involved in chemical reactions. jetir.org Theoretical calculations using DFT can determine parameters such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added), which are crucial for predicting molecular behavior. researchgate.net
The energy difference between the HOMO and LUMO orbitals is known as the HOMO-LUMO energy gap (ΔE). nih.gov This energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govdergipark.org.tr A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap implies lower stability and higher chemical reactivity, making the molecule "softer" and more prone to interact with other species. dergipark.org.tr
DFT calculations have been used to determine the HOMO-LUMO energy gaps for various series of indazole derivatives. nih.gov For instance, in a study of 26 different 3-carboxamide indazole derivatives, compounds designated 8a, 8c, and 8s were found to have the most substantial energy gaps, indicating greater stability compared to other analogs in the series. nih.govrsc.org
| Compound Designation | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| 8g | -5.89761 | -1.40211 | 4.4955 |
| 8h | -5.65434 | -2.31201 | 3.34233 |
| 8i | -5.62275 | -1.21878 | 4.40397 |
| 8j | -5.14566 | -1.04112 | 4.10454 |
| 8k | -5.23692 | -0.92853 | 4.30839 |
Molecular Electrostatic Potential (MEP) analysis is an essential tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP surface map illustrates the charge distribution across the molecule, using different colors to represent regions of varying electrostatic potential. nih.gov Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. nih.govnih.gov Green regions represent neutral or zero potential. nih.govnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme, to form a stable complex. derpharmachemica.comunar.ac.id This method is instrumental in drug discovery for screening potential drug candidates, predicting their binding affinities, and understanding their mechanism of action at a molecular level. unar.ac.id For indazole derivatives, docking studies have been performed against various biological targets implicated in diseases like cancer and inflammation. nih.govderpharmachemica.combohrium.com
Docking simulations calculate the binding energy of the ligand-receptor complex, which is a measure of the affinity between the ligand and its target. nih.gov A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity. derpharmachemica.comresearchgate.net
Studies on indazole derivatives have shown promising binding affinities against several key protein targets. For example, when docked against a renal cancer-related protein (PDB: 6FEW), certain 3-carboxamide indazole derivatives (8v, 8w, and 8y) exhibited the highest binding energies. nih.govrsc.org In another study targeting the aromatase enzyme associated with breast cancer (PDB: 3EQM), a substituted indazole derivative (5f) showed a high binding energy of -8.0 kcal/mol. derpharmachemica.com Similarly, docking studies of 1H-indazole analogs against the Cyclooxygenase-2 (COX-2) enzyme (PDB: 3NT1) identified compounds with significant binding results, with one derivative showing a binding energy of -9.11 kcal/mol. bohrium.com
| Indazole Derivative Class | Protein Target (PDB ID) | Top Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Substituted indazoles | Aromatase (3EQM) | -8.0 | derpharmachemica.com |
| 1H-indazole analogs | COX-2 (3NT1) | -9.11 | bohrium.com |
| 3-carboxamide indazoles | Renal cancer protein (6FEW) | Not specified, but ranked highest | nih.govrsc.org |
| 1-trityl-5-azaindazole derivatives | MDM2 receptor | -359.20 | jocpr.com |
| Pyrrole-indazole derivatives | Soybean lipoxygenase | Not specified, but led to IC50 of 22 μM | nih.gov |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the target's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. researchgate.netdistantreader.org
For example, the docking of indazole derivatives into the active site of the aromatase enzyme revealed interactions with key residues such as Arg115 and Met374. derpharmachemica.com The most potent compound in that series formed contacts with the NH1 and NH2 atoms of Arg115. derpharmachemica.com In a different study, indazole derivatives targeting a renal cancer-related protein were found to interact with residues including ASP784, LYS655, MET699, GLU672, and PHE762. nih.gov The identification of these key interacting residues is vital for structure-based drug design, allowing for the optimization of ligand structures to enhance binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For indazole derivatives, QSAR models have been instrumental in understanding the structural requirements for their therapeutic effects and in guiding the design of new, more potent molecules.
2D-QSAR Model Development and Validation
Two-dimensional QSAR (2D-QSAR) models utilize descriptors derived from the 2D representation of molecules, such as topological, constitutional, and physicochemical properties, to predict their biological activity. These models are valuable for identifying key molecular fragments and properties that influence the activity of a compound series.
In a study exploring the anticancer potential of indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was developed for a series of 109 analogues. researchgate.net The best model, generated using the Multiple Linear Regression (MLR) method, demonstrated a high correlation coefficient (r²) of 0.9512. researchgate.net The model's robustness and predictive power were confirmed through rigorous internal and external validation, yielding a cross-validation coefficient (q²) of 0.8998 and a predictive r² (pred_r²) of 0.8661, respectively. researchgate.net The low residual values indicated a strong agreement between the experimentally observed and predicted inhibitory activities (pIC50), suggesting the model's accuracy. researchgate.net
Another QSAR study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing also highlights the utility of 2D descriptors. nih.gov The developed model could explain 85.2% of the variance in the observed biological activity and predict 78.1% of it. nih.gov The model's external predictability was found to be 68.5%, further confirming its reliability. nih.gov Such models help in predicting the activity of newly designed compounds even before their synthesis, thereby saving time and resources. researchgate.net
Table 1: Validation Statistics for a 2D-QSAR Model of Indazole Derivatives as TTK Inhibitors
| Parameter | Value | Description |
|---|---|---|
| N | 109 | Number of compounds in the dataset |
| r² | 0.9512 | Correlation coefficient (goodness of fit) |
| q² | 0.8998 | Internal cross-validation coefficient (robustness) |
| pred_r² | 0.8661 | External validation coefficient (predictive ability) |
3D-QSAR Model Development and Validation
Three-dimensional QSAR (3D-QSAR) models provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules, such as their shape and electrostatic potential. mdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.gov
For a series of indazole derivatives designed as Hypoxia-inducible factor (HIF)-1α inhibitors, both Field-based and Gaussian-based 3D-QSAR studies were performed. nih.govresearchgate.net These models were validated using various statistical measures generated by the partial least square (PLS) method. nih.govresearchgate.net The resulting steric and electrostatic contour maps provided a structural framework for designing new inhibitors by visualizing regions where bulky groups or specific electronic properties would enhance or diminish activity. nih.govresearchgate.net For instance, the maps can indicate where steric bulk is favorable (often shown as green contours) or unfavorable (yellow contours), and where electropositive (blue contours) or electronegative (red contours) groups are preferred.
In the study of indazole derivatives as TTK inhibitors, a 3D-QSAR model was also developed using the SWF kNN approach, which showed a high internal cross-validation coefficient (q²) of 0.9132. researchgate.net Similarly, 3D-QSAR models for other indazole derivatives targeting different enzymes have shown excellent statistical measures, such as a CoMFA model with a q² of 0.604 and an r² of 0.863, and a CoMSIA model with a q² of 0.606 and an r² of 0.854 for acetylcholinesterase inhibitors. nih.gov These validated models offer powerful predictive capabilities for the design of novel indazole-based therapeutic agents. nih.gov
Pharmacophore Mapping and Feature Identification
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is crucial for virtual screening and designing novel compounds with desired activities.
A pharmacophore modeling study on indazole derivatives as HIF-1α inhibitors generated a five-point hypothesis, designated A1D2R3R4R5_4. nih.gov This model includes key features such as hydrogen bond acceptors (A), hydrogen bond donors (D), and aromatic rings (R), which are crucial for binding to the HIF-1α active site. nih.gov The insights from this pharmacophore model, when combined with the 3D-QSAR contour maps, provide a comprehensive guide for designing more potent inhibitors. nih.gov
In another example, a de novo design approach was used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov Starting from a small fragment, 6-phenylindole, modifications guided by docking models led to the development of an indazole-containing pharmacophore. nih.gov A library of 23 derivatives based on this pharmacophore showed inhibitory activity against FGFR1–3, validating the identified structural features as essential for activity. nih.gov Similarly, a pharmacophore model was generated for indazole carboxamides to guide the discovery of novel soybean lipoxygenase inhibitors. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. For indazole derivatives, MD simulations provide critical insights into their behavior when interacting with biological targets, such as proteins or enzymes, revealing details about binding stability, conformational changes, and key intermolecular interactions. mdpi.com
Ligand Stability and Conformational Dynamics
MD simulations are frequently used to assess the stability of a ligand within the binding pocket of its target protein. frontiersin.org By simulating the trajectory of the protein-ligand complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates.
In a study of an indazole derivative, Bindarit, complexed with the K-ras receptor, MD simulations were used to assess the interaction in a dynamic environment. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein's backbone atoms over the simulation time helps to understand the stability of the complex. semanticscholar.org A stable RMSD profile suggests that the ligand has found a stable binding mode and does not cause major disruptive changes to the protein structure.
Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can pinpoint which parts of the protein are flexible and which are stabilized upon ligand binding. semanticscholar.org In simulations of benzimidazole (B57391) derivatives (structurally related to indazoles) with beta-tubulin, the protein was observed to be more stable in the presence of the ligand compared to its unbound (apo) form, as indicated by lower RMSD and RMSF values. semanticscholar.org These analyses confirm the stabilizing effect of the ligand on the protein's conformation.
Dynamic Interactions with Biological Macromolecules
MD simulations provide a detailed, time-resolved view of the specific interactions between a ligand and its biological target. This includes hydrogen bonds, hydrophobic interactions, and salt bridges that are critical for molecular recognition and binding affinity.
For the indazole derivative Bindarit binding to the K-ras receptor, MD simulations revealed that the complex maintained a continuous network of 3 to 4 hydrogen bonds over the simulation period, indicating a stable and strong interaction. nih.gov Similarly, MD simulations of the most potent indazole derivative targeting HIF-1α showed that the compound remained stable in the active site, confirming its good binding efficiency. nih.gov
Simulations have also been used to explore the unbinding pathways of indazole from the active site of the cytochrome P450 2E1 (CYP2E1) enzyme. nih.gov These studies identified two likely exit channels and revealed that specific amino acid residues, Phe298 and Phe478, act as "gatekeepers" that control the ligand's egress. nih.gov This level of detail is invaluable for understanding the kinetics of drug binding and for designing molecules with improved residence times at their targets.
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| 7-(Chloromethyl)-1H-indazole | Subject of the article |
| Indazole | Core heterocyclic structure |
| 6-phenylindole | Fragment used in de novo design for FGFR inhibitors nih.gov |
| Bindarit | Indazole derivative studied as a K-ras inhibitor nih.gov |
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving indazole derivatives. Through theoretical calculations, researchers can model reaction pathways, investigate transition states, and determine the thermodynamic and kinetic feasibility of various chemical transformations. These studies provide valuable insights that complement experimental findings.
One area of focus has been the study of addition reactions. For instance, the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been investigated to understand the formation of N1-CH2OH derivatives. nih.gov Theoretical calculations, including those at the MP2/6-31G** level, have been employed to determine the relative stability of different tautomers and isomers, which is crucial for predicting the reaction's outcome. nih.gov For the parent 1H-indazole, the 1H-tautomer is calculated to be more stable than the 2H tautomer by approximately 15 kJ·mol⁻¹. nih.gov Furthermore, density functional theory (DFT) calculations using the B3LYP functional with the 6-311++G(d,p) basis set indicated that the 1-substituted isomer of (1H-indazol-1-yl)methanol is about 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.gov
Computational methods have also been instrumental in understanding catalyzed reactions. A study on the organocatalytic halogenation of indazoles using N-halosuccinimides proposed a dual role for the gallocyanine (B75355) catalyst. acs.org Computational findings suggest that gallocyanine acts as a Brønsted acid, protonating the N-halosuccinimide, and as a halogen-transfer agent, mediating the electrophilic halogenation of the indazole ring. acs.org This proposed mechanism, supported by computational evidence, involves the formation of an active halogenating species that proceeds through a traditional SEAr (electrophilic aromatic substitution) pathway. acs.org
In the realm of electrochemical synthesis, mechanistic investigations into the formation of 1H-indazole N-oxides have been aided by computational studies. researchgate.netnih.gov Detailed analyses, including electron paramagnetic resonance spectroscopy and cyclic voltammetry, have suggested a radical pathway for this transformation, featuring iminoxyl radicals as key intermediates. researchgate.netnih.gov Such computational insights are vital for optimizing reaction conditions and expanding the synthetic utility of these methods. researchgate.netnih.gov
While not directly focused on this compound, these examples highlight the common computational approaches used to study the reaction mechanisms of the broader indazole family. The principles and methodologies, such as DFT and MP2 calculations, are readily applicable to understanding the reactivity and reaction pathways of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a significant application of computational chemistry in the study of indazole derivatives. These predictions are invaluable for structure elucidation and for assigning experimental spectra.
DFT calculations are a common method for predicting NMR chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used in conjunction with DFT functionals like B3LYP and a suitable basis set, such as 6-311++G(d,p). nih.gov This approach has been successfully applied to calculate the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 1H-indazole and its nitro derivatives. nih.gov The calculated chemical shifts provide a sound theoretical basis for interpreting experimental observations. nih.gov
For example, a study on the addition of 1H-indazole to formaldehyde utilized GIAO/B3LYP/6-311++G(d,p) calculations to support the characterization of the resulting N-substituted derivatives. nih.gov The predicted chemical shifts for the aromatic indazole ring were shown to be dependent on the presence and position of substituents like the nitro group. nih.gov
The accuracy of these predictions allows for the differentiation between isomers and tautomers. Theoretical calculations have shown that for 5-substituted indazoles, the 1H tautomer is significantly more dominant than the 2H form due to aromaticity, a finding that is reflected in and supported by NMR spectroscopic data. researchgate.net
Recent advancements in computational chemistry have also seen the rise of machine learning algorithms for the prediction of NMR chemical shifts. nih.govfao.org Deep learning models, particularly Graph Neural Networks (GNNs), trained on large datasets of experimental NMR data, have shown remarkable accuracy in predicting ¹H chemical shifts for a wide range of organic molecules. nih.gov These methods can often achieve a mean absolute error of less than 0.10 ppm, outperforming some traditional quantum mechanical calculations in speed and, in some cases, accuracy. nih.gov While specific applications to this compound are not detailed in the literature, these powerful predictive tools could be readily applied to this compound.
Below is a table summarizing the computational methods and basis sets commonly employed for predicting NMR chemical shifts in indazole derivatives.
| Computational Method | Functional | Basis Set | Application |
| GIAO | B3LYP | 6-311++G(d,p) | Prediction of ¹H, ¹³C, and ¹⁵N NMR chemical shifts for indazole and its nitro derivatives nih.gov |
| DFT | B3LYP | 6-311+G(d,p) | Study of physicochemical properties and prediction of NMR spectra for novel indazole derivatives rsc.org |
| Quantum Mechanics (QM) | Various | Various | General prediction of NMR chemical shifts for organic molecules comporgchem.combohrium.com |
| Machine Learning (GNN) | N/A | N/A | High-accuracy prediction of ¹H NMR chemical shifts from chemical structure nih.gov |
These computational techniques provide a robust framework for understanding the spectroscopic properties of this compound and its analogs, aiding in their synthesis, characterization, and the study of their chemical behavior.
Advanced Analytical Characterization Methodologies in Indazole Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete structural picture of 7-(Chloromethyl)-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the N-H proton of the indazole ring. The protons on the benzene (B151609) ring (H4, H5, and H6) typically appear as a complex multiplet system due to spin-spin coupling. The proton at the C3 position of the pyrazole (B372694) ring appears as a singlet, and the two protons of the chloromethyl group also present as a singlet. The N-H proton is often a broad singlet, and its chemical shift can be solvent-dependent.
Interactive Data Table: Predicted ¹H NMR Data for this compound (in DMSO-d₆) Note: This is a representative dataset based on analyses of similar indazole structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH (indazole) | ~13.2 | Broad Singlet |
| H3 | ~8.2 | Singlet |
| H4 | ~7.8 | Doublet |
| H6 | ~7.6 | Doublet |
| H5 | ~7.2 | Triplet |
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. In the ¹³C NMR spectrum of this compound, separate resonances are expected for each of the eight carbon atoms. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms (like nitrogen and chlorine) appearing at a lower field.
Interactive Data Table: Predicted ¹³C NMR Data for this compound (in DMSO-d₆) Note: This is a representative dataset based on analyses of similar indazole structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C7a | ~141 |
| C3 | ~134 |
| C3a | ~128 |
| C7 | ~127 |
| C5 | ~122 |
| C4 | ~121 |
| C6 | ~118 |
¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable insight into the electronic structure of nitrogen-containing heterocycles like indazoles. It can definitively distinguish between the N1 and N2 atoms of the pyrazole ring, which is particularly useful for studying tautomerism and N-alkylation reactions. researchgate.net The chemical shifts of the two nitrogen atoms in the indazole ring are distinct and sensitive to substitution on the ring system.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the FT-IR spectrum would be expected to display several characteristic bands.
Key expected absorption bands include:
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indazole ring.
Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
C=C and C=N Ring Stretching: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic indazole core.
C-H Bending: Vibrations for the aromatic C-H bonds and the CH₂ group appear in the 1000-1300 cm⁻¹ region.
C-Cl Stretch: A band in the 600-800 cm⁻¹ region, indicative of the chloromethyl group.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₈H₇ClN₂. HRMS analysis, typically using electrospray ionization (ESI), would be used to measure the mass of the protonated molecule, [M+H]⁺. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Furthermore, the presence of chlorine is readily identified by its characteristic isotopic pattern: a ratio of approximately 3:1 for the signals corresponding to the ³⁵Cl isotope (M) and the ³⁷Cl isotope (M+2).
Data Table: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇ClN₂ |
| Exact Mass (Monoisotopic) | 166.030 |
| Measured m/z for [M+H]⁺ (³⁵Cl) | ~167.037 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating the desired product from reaction byproducts or starting materials.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying the target compound as well as any impurities, even at trace levels.
A typical LC-MS method for analyzing this compound would involve a reverse-phase column (such as a C18 column) with a gradient elution using a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. The eluent from the column is directed into the mass spectrometer, where the mass of the parent compound (m/z 167 for [M+H]⁺) is monitored. This allows for the confirmation of the peak identity and the detection of any impurities, which would appear as peaks with different retention times and/or different mass-to-charge ratios.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and is also used for preparative isolation. The method relies on a stationary phase (column) and a liquid mobile phase to separate compounds based on their physicochemical properties.
For the purity assessment of this compound, a reverse-phase HPLC method is commonly employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. Detection is typically performed using a UV detector set at a wavelength where the indazole ring exhibits strong absorbance (e.g., ~254 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is often required for research-grade chemicals. fluorochem.co.uksigmaaldrich.com
Data Table: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering critical insights into the molecular geometry and packing of this compound in the solid state.
However, to date, no studies detailing the single-crystal X-ray diffraction analysis of this compound have been reported. Consequently, key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Detailed analysis of its solid-state conformation, including the planarity of the indazole ring system and the orientation of the chloromethyl substituent, remains to be elucidated through future crystallographic research.
Biological Interactions and Mechanistic Insights of Indazole Derivatives in Vitro and Molecular Level
Enzyme Inhibition Studies (In Vitro)
The indazole core is a versatile scaffold for designing enzyme inhibitors, with derivatives showing activity against a range of important enzyme families.
Cholinesterase Inhibition
Indazole derivatives have also been investigated for their potential to inhibit cholinesterases, such as butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of neurotransmitters. Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases. Research has shown that certain indazole-based compounds can act as inhibitors of these enzymes, although specific data for 7-(chloromethyl)-1H-indazole is not available.
Other Enzyme Systems
5-LOX and COX-1/COX-2: The anti-inflammatory potential of indazole derivatives has been linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX-1 and COX-2). While comprehensive studies on a wide range of indazole derivatives are ongoing, the scaffold is considered a promising starting point for the development of new anti-inflammatory agents targeting these enzymes.
Nitric Oxide Synthase (NOS): Certain indazole derivatives have been evaluated as inhibitors of nitric oxide synthase (NOS). For example, 7-nitro-1H-indazole is noted for its ability to inhibit neuronal NOS (nNOS). acs.orga2bchem.com This highlights the potential for substituted indazoles to interact with and modulate the activity of this important enzyme system.
Receptor Antagonism/Agonism (In Vitro/Molecular)
The interaction of indazole derivatives with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels has been a fruitful area of research, leading to the discovery of potent and selective modulators.
Serotonin Receptor Interactions
5-HT3: The indazole nucleus is a well-established pharmacophore for 5-HT3 receptor antagonists. Granisetron, a potent antiemetic drug, features an indazole core. The interaction of indazole-based antagonists with the 5-HT3 receptor, a ligand-gated ion channel, is thought to involve key interactions with aromatic residues in the binding pocket. The nitrogen atoms of the indazole ring are crucial for these interactions. While specific studies on this compound are lacking, the established activity of other indazoles at this receptor suggests that derivatives of this compound could also exhibit antagonist properties.
Cellular Effects (In Vitro)
The in vitro cellular effects of indazole derivatives are diverse, spanning from anticancer to neuroprotective activities. These effects are largely attributed to the core indazole structure and the variety of substituents that can be attached to it. ontosight.ai
In Vitro Anti-proliferative Activity Against Cancer Cell Lines
Indazole derivatives have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. nih.govrsc.orgresearchgate.netnih.gov This activity is often potent, with some compounds showing IC₅₀ values in the low micromolar and even nanomolar ranges. rsc.orgnih.gov The anticancer effects are observed across various cancer types, including breast, lung, colorectal, and gastric cancer. nih.govrsc.orgbenthamdirect.comnih.gov For instance, a series of novel polysubstituted indazoles showed interesting anti-proliferative activity against A2780 and A549 cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Another study reported a derivative, compound 2f, with potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM). rsc.orgresearchgate.net
The anti-proliferative mechanism of these derivatives often involves the induction of apoptosis, or programmed cell death. nih.govrsc.orgresearchgate.net This is frequently associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2. rsc.orgresearchgate.net Furthermore, some indazole derivatives have been shown to cause cell cycle arrest, halting the proliferation of cancer cells at specific phases of the cell cycle, such as the G2/M or S phase. nih.govnih.gov
Table 1: In Vitro Anti-proliferative Activity of Selected Indazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Observed Effects | Reference(s) |
|---|---|---|---|---|
| Polysubstituted indazoles | A2780, A549 | 0.64 - 17 | Apoptosis induction, cell cycle arrest in S phase | nih.gov |
| Compound 2f | 4T1 (breast cancer) | 0.23 - 1.15 | Inhibition of proliferation and colony formation, apoptosis induction, decreased mitochondrial membrane potential | rsc.orgresearchgate.net |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (colorectal cancer) | 14.3 ± 4.4 | Growth inhibitory activity | benthamdirect.com |
| Compound W24 | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43 - 3.88 | Inhibition of proliferation, G₂/M cell cycle arrest, apoptosis induction | nih.gov |
| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives | Various | Not specified | Broad spectrum antitumor activity | nih.gov |
In Vitro Antimicrobial and Antiparasitic Activities
The indazole scaffold is also a key feature in compounds with antimicrobial and antiparasitic properties. nih.govorientjchem.orgbookpi.org Derivatives have shown activity against a variety of bacterial and fungal strains, as well as several parasites.
In terms of antibacterial activity, indazole derivatives have been effective against both Gram-positive and Gram-negative bacteria. orientjchem.orgbookpi.orgveterinaria.org For example, a series of N-methyl-3-aryl indazoles demonstrated inhibitory activity against Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. orientjchem.orgbookpi.org Similarly, Schiff bases of 1H-indazole have been tested against E. coli, P. aeruginosa, B. subtilis, and S. aureus. veterinaria.org The antifungal activity has been noted against strains like Candida albicans. orientjchem.orgbookpi.orglongdom.org
Indazole derivatives have also emerged as promising agents against various parasites. uchile.cltandfonline.commdpi.comnih.gov Studies have demonstrated their efficacy against Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species (responsible for leishmaniasis), and Entamoeba histolytica. uchile.cltandfonline.commdpi.comnih.govmdpi.com For instance, certain indazole N-oxides and 5-nitroindazole (B105863) derivatives have shown potent activity against different life stages of T. cruzi and Leishmania. uchile.clmdpi.comnih.gov The mechanism of action in parasites can involve the generation of reactive oxygen species (ROS), leading to oxidative stress and parasite cell death. mdpi.com
Table 2: In Vitro Antimicrobial and Antiparasitic Activities of Selected Indazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity | Reference(s) |
|---|---|---|---|
| N-methyl-3-aryl indazoles | X. campestris, E. coli, B. cereus, B. megaterium, C. albicans | Moderate to good inhibitory activity | orientjchem.orgbookpi.org |
| Schiff bases of 1H-indazole | E. coli, P. aeruginosa, B. subtilis, S. aureus | Antibacterial action | veterinaria.org |
| Indazole N-oxide derivatives | Trypanosoma cruzi, Leishmania spp. | Antichagasic and leishmanocidal activity | uchile.cl |
| 5-Nitroindazolin-3-one derivatives | Trypanosoma cruzi | Trypanocidal activity (IC₅₀ as low as 1.1 µM) | mdpi.com |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Strong to moderate activity | tandfonline.com |
In Vitro Antioxidant Properties
Several studies have highlighted the in vitro antioxidant potential of indazole derivatives. nih.govcrimsonpublishers.comcore.ac.ukresearchgate.net This activity is typically assessed through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, reducing power capacity, and total antioxidant capacity. crimsonpublishers.comresearchgate.net The ability of these compounds to scavenge free radicals suggests they could play a role in mitigating oxidative stress, a pathological process implicated in numerous diseases. nih.govcore.ac.uk For example, a study on various indazole derivatives, including 6-nitroindazole, demonstrated their concentration-dependent inhibition of DPPH activity and their ability to scavenge nitric oxide. nih.gov Another study reported that newly synthesized indazole derivatives exhibited noticeable DPPH radical scavenging activity and reducing power capacity. researchgate.net
In Vitro Anti-inflammatory Mechanisms
The anti-inflammatory properties of indazole derivatives have been investigated through various in vitro models. mdpi.comnih.govresearchgate.netnih.gov A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. mdpi.comnih.govnih.gov For instance, indazole and its derivatives have been shown to inhibit COX-2 in a concentration-dependent manner. nih.govnih.gov In addition to COX-2 inhibition, some indazole derivatives can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov This multi-faceted approach to inhibiting inflammatory pathways underscores the potential of indazole derivatives as anti-inflammatory agents.
Table 3: In Vitro Anti-inflammatory Activity of Selected Indazole Derivatives
| Compound/Derivative | Assay | IC₅₀/Inhibition | Reference(s) |
|---|---|---|---|
| Indazole, 5-aminoindazole, 6-nitroindazole | COX-2 Inhibition | IC₅₀: 12.32 - 23.42 µM | nih.gov |
| Indazole, 5-aminoindazole | TNF-α Inhibition | IC₅₀: 220.11 µM (Indazole), 230.19 µM (5-aminoindazole) | nih.gov |
| 2,3-diphenyl-2H-indazole derivatives (18, 21, 23, 26) | COX-2 Inhibition | Inhibitory activity observed | mdpi.com |
In Vitro Neuroprotective Effects
Indazole derivatives have also shown promise in the context of neurodegenerative diseases, with several studies demonstrating their in vitro neuroprotective effects. tandfonline.comfigshare.comnih.govnih.govresearchgate.net These effects are often studied in cell models of neurotoxicity, such as human neuroblastoma SH-SY5Y cells exposed to toxins like β-amyloid or MPP+. tandfonline.comfigshare.comnih.gov For instance, certain 5-substituted indazole derivatives have been shown to protect SH-SY5Y cells against β-amyloid-induced cell death. tandfonline.comfigshare.com Another study found that an indazole derivative, 6-amino-1-methyl-indazole (AMI), increased cell viability and reduced apoptosis in MPP+-treated SH-SY5Y cells. nih.gov The neuroprotective mechanisms are thought to involve the inhibition of pathways related to neuronal apoptosis and the modulation of targets such as tau protein phosphorylation. nih.gov
Molecular Mechanisms of Action at the Subcellular Level
At the subcellular level, indazole derivatives exert their effects through a variety of molecular mechanisms. nih.govresearchgate.net A significant body of research points to their ability to inhibit various protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer. nih.govnih.govnih.gov Kinases that have been identified as targets for indazole derivatives include VEGFR2, PI3K/AKT/mTOR pathway components, and tyrosine kinases. mdpi.comnih.govnih.gov
The induction of apoptosis by indazole derivatives is a well-documented molecular mechanism. nih.govrsc.orgresearchgate.netnih.gov This often involves the intrinsic mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors. rsc.orgresearchgate.net The subsequent activation of caspases, a family of proteases that execute apoptosis, is a common downstream event. rsc.orgresearchgate.net
Furthermore, the anti-inflammatory effects of indazole derivatives are linked to the direct inhibition of enzymes like COX-2 and the suppression of signaling pathways that lead to the production of inflammatory mediators. nih.govnih.gov In the context of antimicrobial and antiparasitic activity, the generation of reactive oxygen species (ROS) appears to be a key mechanism for some derivatives, leading to lethal oxidative damage within the pathogen. mdpi.com The ability of the indazole nucleus to interact with various biomolecules is a testament to its versatility as a pharmacophore. researchgate.net
Protein Binding and Interaction Profiles
Indazole derivatives are recognized for their ability to bind to a wide array of protein targets, most notably protein kinases, which are crucial regulators of cellular processes. The specific substitution pattern on the indazole ring dictates the binding affinity and selectivity for these targets. The C7 position, in particular, has been identified as a key determinant in the interaction with several important enzymes.
For instance, in the development of inhibitors for the Akt (Protein Kinase B) family of kinases, the C7 position of the indazole ring was identified as a promising site for introducing bulky substituents. nih.govucsf.edu A co-crystal structure of a known pan-Akt inhibitor revealed that the C7 position is oriented toward the "gatekeeper" methionine residue in the kinase's active site. nih.gov Introducing larger groups at this position was hypothesized to create a steric clash with the wild-type enzyme, thereby engineering selectivity for analog-sensitive mutant versions of the kinase. nih.govucsf.edu
Conversely, studies on inhibitors of neuronal nitric oxide synthase (nNOS) have shown that the binding pocket is sterically constrained around the 7-position of the indazole ring. tandfonline.comtandfonline.com While 7-methoxyindazole was found to be a potent inhibitor, increasing the size of the alkoxy group at this position (e.g., to ethoxy, propoxy, or butoxy) led to a significant decrease or complete loss of inhibitory activity. tandfonline.com Molecular modeling suggested that these bulkier substituents create steric hindrance that prevents the compounds from interacting effectively with the nNOS active site. tandfonline.comtandfonline.com
Similarly, in the development of allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), structure-activity relationship (SAR) studies indicated that only small substituents were tolerated at the C5, C6, or C7 positions of the indazole core. acs.org The reactive nature of a chloromethyl group, as in this compound, makes it a valuable synthetic handle. Halogenated indazoles, such as 7-iodo-1H-indazole, are frequently used as intermediates to create libraries of 7-substituted derivatives for screening against various protein targets. vulcanchem.com
| Protein Target | Effect of C7-Substituent | Key Findings | Reference |
|---|---|---|---|
| Akt Kinase (Analog-Sensitive) | Bulky groups are desirable | Large substituents are introduced at C7 to create steric clash with the wild-type gatekeeper residue, enhancing selectivity for mutant enzymes. | nih.govucsf.edu |
| Neuronal Nitric Oxide Synthase (nNOS) | Small groups (e.g., methoxy) are optimal | Substituents larger than a methoxy (B1213986) group cause steric hindrance, abolishing inhibitory activity. | tandfonline.comtandfonline.com |
| CC-Chemokine Receptor 4 (CCR4) | Small groups are tolerated | SAR studies revealed a preference for smaller substituents at the C7 position for potent antagonism. | acs.org |
| Bacterial Gyrase B | Substitution explored for activity | The C7 position was a focus of modification to improve enzymatic and antibacterial potency. | nih.gov |
Influence on Signal Transduction Pathways (e.g., HIF-1α)
Indazole derivatives have been shown to modulate critical signal transduction pathways implicated in disease, including cancer. One such pathway involves the Hypoxia-Inducible Factor-1α (HIF-1α), a master transcription factor that allows tumor cells to adapt and survive in low-oxygen environments, promoting angiogenesis and metastasis. rsc.org
The compound 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) is a well-documented inhibitor of the HIF-1 pathway. rsc.org More recent research has led to the discovery of novel indazole-based HIF-1 inhibitors, such as a series of 3-aryl-5-indazole-1,2,4-oxadiazole derivatives. These compounds potently inhibit HIF-1 transcriptional activity by decreasing the expression of both HIF-1α and its downstream target, Vascular Endothelial Growth Factor (VEGF). rsc.org In animal models, these inhibitors have demonstrated the ability to prevent hypoxia-driven tumor metastasis. rsc.org
While specific SAR studies detailing the influence of the C7-substituent on HIF-1α inhibition are not extensively documented in the reviewed literature, the established role of the indazole scaffold as a modulator of this pathway suggests that systematic modification at all positions, including C7, is a viable strategy for developing new and more potent inhibitors. nih.govrsc.org The activation of the PI3 kinase/Akt/HIF-1α pathway is a known mechanism in cancer progression, linking the inhibition of kinases like Akt by C7-substituted indazoles to potential downstream effects on HIF-1α signaling. core.ac.uk
Structure-Activity Relationship (SAR) Studies in Biological Contexts
SAR studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological potency. For the indazole scaffold, substitutions on the benzene (B151609) ring portion, particularly at the C7 position, have been shown to have a profound impact on activity across a range of biological targets.
Elucidation of Structural Features Influencing Biological Potency
The nature of the substituent at the C7 position—its size, electronics, and functionality—can dramatically alter the potency of an indazole derivative.
Cardiovascular Activity : In a series of indazole-based compounds investigated for cardiovascular effects, the substitution at the C7 position was found to be critical. Introducing a chloro or methyl group at the C7 atom of the indazole nucleus in marsanidine (B1261314) analogues resulted in compounds with higher hypotensive and bradycardic activities compared to other congeners. nih.gov
Neuronal Nitric Oxide Synthase (nNOS) Inhibition : As previously mentioned, SAR studies on nNOS inhibitors revealed a strict steric requirement at the C7 position. The inhibitory activity of 7-alkoxyindazoles decreased significantly as the alkyl chain length increased from methyl to ethyl, propyl, and butyl, with 7-methoxyindazole being the most active in the series. tandfonline.com
Akt Kinase Inhibition : For inhibitors designed to be specific for analog-sensitive Akt, the C7 position was systematically modified. A key parent compound, A-443654, was derivatized with various C7 substituents to find analogues that would be excluded from the wild-type kinase active site but accepted by the engineered mutant, thus conferring selectivity. nih.govucsf.edu
Anticancer Activity : General SAR studies on indazole derivatives have shown that the presence of electron-withdrawing groups, such as a fluoro substitution, can enhance cytotoxic activity against cancer cell lines. mdpi.com While this study focused on a C3-aryl substituent, it highlights the principle that electronic modifications to the ring system are a key factor in biological potency.
| Compound Series | Target/Activity | C7-Substituent | Observed Effect on Potency | Reference |
|---|---|---|---|---|
| Marsanidine Analogues | Cardiovascular (Hypotensive) | Chloro or Methyl | Increased activity | nih.gov |
| 7-Alkoxyindazoles | nNOS Inhibition | Methoxy | Most potent in series | tandfonline.com |
| 7-Alkoxyindazoles | nNOS Inhibition | Ethoxy, Propoxy, Butoxy | Decreased or abolished activity | tandfonline.com |
| A-443654 Analogues | Akt Kinase Inhibition | Bulky Alkyl Groups | Engineers selectivity for mutant Akt | nih.govucsf.edu |
| Indazole Arylsulfonamides | CCR4 Antagonism | Fluoro | Synthesized and tested as part of SAR | acs.org |
Design Principles for Optimized Indazole Scaffolds
The accumulated SAR data has led to several key design principles for optimizing indazole-based therapeutic agents.
Structure-Guided Design : The development of modern inhibitors relies heavily on a structure-guided approach. Co-crystal structures of indazole-based inhibitors bound to their target proteins provide a blueprint for optimization. For example, the design of selective Akt inhibitors was directly guided by the crystal structure of a parent compound in the Akt2 binding site, which highlighted the C7 position as the ideal location for introducing substituents to achieve selectivity. nih.govucsf.edu
Modulation of Physicochemical Properties : The substituent at C7 can be used to fine-tune the physicochemical properties of the molecule. For bacterial Gyrase B inhibitors, modifications at the C6 and C7 positions of the indazole core were explored to improve not only enzymatic activity but also antibacterial cell penetration. nih.gov
Use of Reactive Handles for Library Synthesis : A key strategy in drug discovery is the synthesis of a diverse library of compounds for screening. Placing a reactive functional group at a strategic position is crucial for this approach. The chloromethyl group in this compound, or more commonly a halogen like iodine or bromine, at the C7 position serves as a versatile synthetic handle. vulcanchem.com This allows for the facile introduction of a wide variety of other groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling a broad exploration of the SAR at this position. nih.govvulcanchem.com This principle turns a simple starting material into a gateway for discovering compounds with optimized potency, selectivity, and pharmacokinetic profiles. vulcanchem.com
Future Research Directions and Prospects in Indazole Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary objective in modern organic chemistry is the development of synthetic methodologies that are not only efficient but also environmentally benign and economically viable. Future research in indazole synthesis will increasingly prioritize these "green" chemistry principles. Efforts are being directed towards creating user-friendly synthesis methods that utilize less hazardous raw materials and eliminate the dependence on expensive and often toxic heavy metal catalysts like palladium. researchgate.net
Recent studies have demonstrated novel, efficient approaches for indazole synthesis, such as methods involving intramolecular ligand-free palladium-catalyzed C-H amination reactions or the use of copper catalysts at lower temperatures and loadings. mdpi.com A significant trend is the move towards one-pot reaction sequences and the use of greener solvents, such as polyethylene (B3416737) glycol (PEG-400), to streamline processes and reduce waste. acs.org For instance, a practical and scalable manufacturing process for the COVID-19 antiviral candidate Ensitrelvir, which contains an indazole moiety, was developed using a convergent approach with direct crystallization of intermediates, minimizing the use of organic solvents and processing time. nih.gov
Furthermore, emerging technologies like flow chemistry, photocatalysis, and electrochemistry are expected to provide new avenues for the synthesis and derivatization of indazoles, including halogenated intermediates like 7-iodo-1H-indazole. vulcanchem.com These technologies offer enhanced control over reaction conditions, improved safety profiles, and the potential for scalability, which are critical for industrial applications. vulcanchem.com
Exploration of New Chemical Transformations for Diversification
The ability to generate a wide variety of structurally diverse molecules from a common scaffold is crucial for drug discovery. Future research will focus on expanding the toolbox of chemical transformations for the diversification of the indazole core. A key area of interest is late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthetic sequence, enabling rapid access to a broad array of derivatives. acs.org
Strategies that achieve regioselective functionalization are particularly valuable, as the biological activity of indazole derivatives is often highly dependent on the substitution pattern. beilstein-journals.orgbeilstein-journals.org For example, developing procedures that selectively yield either N¹- or N²-alkylated indazoles provides greater synthetic utility for this important heterocycle. beilstein-journals.orgbeilstein-journals.org
Innovative approaches such as "skeletal editing" are also emerging, which involve the structural reorganization of related heterocyclic compounds, like indoles, to form the indazole core. chemrxiv.org This method allows for the transformation of an existing pharmacophore into a new one, significantly enhancing the efficiency of drug development. chemrxiv.org Additionally, visible light-mediated transformations are proving to be a powerful tool for accessing novel 2H-indazole skeletons, highlighting the potential of photochemistry to broaden the structural diversity of these compounds for medicinal chemistry applications. acs.org The reactive nature of the chloromethyl group in compounds like 7-(chloromethyl)-1H-indazole makes it an ideal handle for introducing diversity through various nucleophilic substitution and cross-coupling reactions. acs.org
Advanced Computational Modeling for De Novo Design
Computational chemistry has become an indispensable tool in modern drug design, enabling the rational and efficient creation of molecules with desired properties. longdom.orgwhiterose.ac.uk In the context of indazole chemistry, advanced computational modeling is set to play an even more prominent role in the de novo design of novel therapeutic agents. nih.govwhiterose.ac.uk
Fragment-based and structure-assisted drug design are powerful approaches that have been successfully applied to indazoles. nih.govwhiterose.ac.uk For example, using docking models and de novo design software like SPROUT, researchers have identified indazole-based pharmacophores for inhibiting targets such as Fibroblast Growth Factor Receptors (FGFRs). whiterose.ac.ukacs.org These methods allow for the virtual construction of molecules within the biological target's binding site, optimizing interactions to enhance potency and selectivity. whiterose.ac.uk
Quantitative Structure-Activity Relationship (QSAR) studies are also critical, providing mathematical models that correlate the chemical structure of indazole derivatives with their biological activity. longdom.org Both 2D- and 3D-QSAR models have demonstrated robust predictive accuracy, offering valuable insights for medicinal chemists to optimize lead compounds. longdom.org Looking ahead, the integration of artificial intelligence and deep generative models is expected to revolutionize de novo design, accelerating the exploration of the vast chemical space to identify novel, synthetically accessible indazole derivatives with tailored multi-property profiles. acs.org
Elucidation of Undiscovered Biological Targets and Mechanisms
Indazole derivatives are known to possess a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties. nih.govresearchgate.net A major frontier for future research is the identification of novel biological targets for these compounds and the detailed elucidation of their mechanisms of action.
A compelling example of this is the discovery of indazole derivatives as inhibitors of glutamate (B1630785) racemase, an unexplored target in Mycobacterium tuberculosis. researchgate.net This finding opens up new avenues for developing drugs against both replicating and non-replicating bacteria. researchgate.net Research also focuses on refining the selectivity of existing indazole-based compounds. For instance, chemical modifications to an indazole derivative successfully improved its selectivity for the human β3-adrenergic receptor over other receptor subtypes, which is crucial for minimizing cardiovascular side effects. nih.gov
Furthermore, investigations can reveal unexpected activities. A compound initially designed as a KCNQ potassium channel activator was found to also effectively stimulate large-conductance Ca2+-activated (BKCa) channels, demonstrating that indazole derivatives can modulate multiple ion channels. nih.gov Such discoveries of polypharmacology are vital for understanding both the therapeutic potential and the potential side-effect profiles of these molecules. Future work will involve a combination of phenotypic screening, chemoproteomics, and other advanced biological techniques to uncover new therapeutic applications for the indazole scaffold.
Application of Indazole Derivatives in Chemical Biology Tools
Chemical biology relies on the use of small molecules as probes to explore and manipulate biological systems. Due to their structural versatility and diverse biological activities, indazole derivatives are prime candidates for development into sophisticated chemical biology tools.
The future will see a more deliberate design of indazole-based molecules for this purpose. For example, 7-nitroindazoles have already been used to study the in vivo behavior of nitric oxide, serving as probes for this important signaling molecule. thieme-connect.de The synthesis of highly potent and selective enzyme inhibitors, a common theme in indazole research, is fundamental to creating chemical probes that can be used to dissect the function of specific proteins in complex cellular pathways. nih.govwhiterose.ac.uk
Halogenated indazoles, such as 7-iodo-1H-indazole, are particularly valuable as synthetic intermediates for creating focused libraries of compounds designed to modulate specific biological pathways, such as those involved in inflammation. vulcanchem.com By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups to the indazole scaffold, researchers can create powerful tools for target identification, imaging, and mechanistic studies, further unlocking the secrets of cellular function.
Q & A
Q. How can computational modeling predict off-target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., cytochrome P450 enzymes).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
